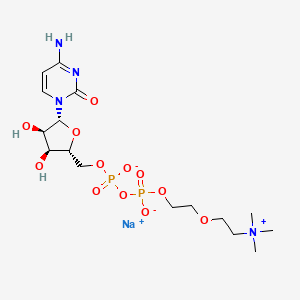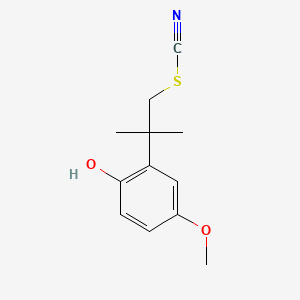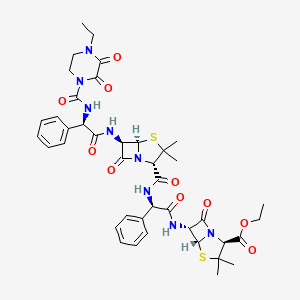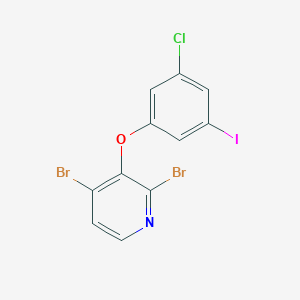
N-(7-((R)-3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)piperidin-1-yl)heptyl)-2-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(7-(®-3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)piperidin-1-yl)heptyl)-2-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide” is a complex organic compound that features multiple functional groups, including amides, pyrimidines, and piperidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Each functional group may be introduced through specific reactions, such as:
Amidation: Formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.
Substitution Reactions: Introduction of the chloro and isopropylsulfonyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the pyrimidine and piperidine rings through cyclization reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products of these reactions would depend on the specific functional groups being targeted. For example, oxidation of the piperidine ring might yield a lactam, while reduction of the pyrimidine ring could yield a dihydropyrimidine.
科学的研究の応用
This compound could have several applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and multiple functional groups.
Biological Studies: Investigation of its interactions with biological molecules and potential therapeutic effects.
Materials Science: Use in the development of new materials with unique properties.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
N-(7-(®-3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)piperidin-1-yl)heptyl)-2-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide: Similar compounds might include other amides, pyrimidines, and piperidines with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
特性
分子式 |
C41H51ClN8O8S |
|---|---|
分子量 |
851.4 g/mol |
IUPAC名 |
N-[7-[(3R)-3-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]piperidin-1-yl]heptyl]-2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C41H51ClN8O8S/c1-26(2)59(56,57)33-17-8-7-15-30(33)46-37-29(42)23-44-41(47-37)45-27-13-12-22-49(24-27)21-10-6-4-5-9-20-43-34(51)25-58-32-16-11-14-28-36(32)40(55)50(38(28)53)31-18-19-35(52)48(3)39(31)54/h7-8,11,14-17,23,26-27,31H,4-6,9-10,12-13,18-22,24-25H2,1-3H3,(H,43,51)(H2,44,45,46,47)/t27-,31?/m1/s1 |
InChIキー |
KJALCZZDMXPTHY-RCEYKGAOSA-N |
異性体SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)N[C@@H]3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)C |
正規SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
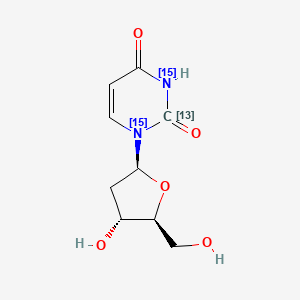
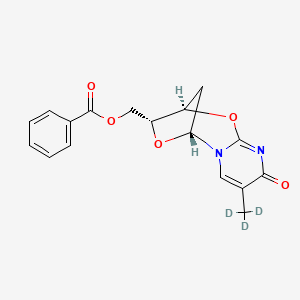
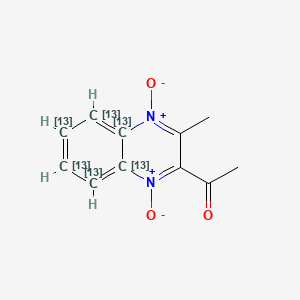
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)

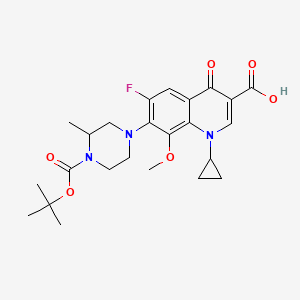
![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
